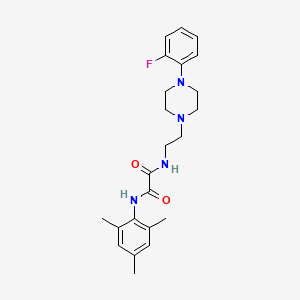

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide

Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-16-14-17(2)21(18(3)15-16)26-23(30)22(29)25-8-9-27-10-12-28(13-11-27)20-7-5-4-6-19(20)24/h4-7,14-15H,8-13H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNAJPTOWYGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound’s structure (C₂₃H₂₉FN₄O₂, MW: 412.5 g/mol) comprises three key domains:

- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 2-Fluorophenyl Substituent : Attached to the piperazine nitrogen, contributing electronic effects via the fluorine atom.

- Oxalamide Bridge : Links the piperazine-ethylamine group to a mesityl (2,4,6-trimethylphenyl) moiety.

Key Synthetic Challenges

- Selective Functionalization : Avoiding over-alkylation of the piperazine ring.

- Oxalamide Bond Formation : Ensuring high yields while preventing hydrolysis or side reactions.

- Steric Hindrance : Managing bulky groups (e.g., mesityl) during coupling steps.

Synthetic Routes and Methodologies

Route 1: Stepwise Coupling via Piperazine-Ethylamine Intermediate

Synthesis of 1-(2-Fluorophenyl)piperazine

Piperazine reacts with 2-fluorophenyl bromide under Buchwald-Hartwig amination conditions:

Oxalamide Bridge Formation

The ethylamine-piperazine intermediate reacts with mesityloxalyl chloride :

- Coupling Agent : Triethylamine (TEA), dichloromethane (DCM), 0°C to room temperature.

- Yield : 60–65%.

Limitation : Low yield due to competing hydrolysis of oxalyl chloride.

Route 2: Solid-Supported Catalytic Coupling

Adapted from US20190040011A1, this method employs a nickel-lanthanum catalyst on a molecular sieve for oxalamide bond formation:

Catalyst Preparation

- Support : Zeolite molecular sieve.

- Metals : Sequential impregnation with Ni²⁺ and La³⁺ (molar ratio 1:2).

- Activation : Drying at 120°C for 6 hours.

Coupling Reaction

- Reactants : Piperazine-ethylamine and mesityloxalamic acid.

- Solvent : Acetonitrile/PEG-200 (3:1 v/v).

- Conditions : 70°C, 15 hours, catalyst loading (0.12 equiv Ni²⁺).

- Yield : 92–96%.

Advantages :

Route 3: One-Pot Tandem Synthesis

A streamlined approach combining alkylation and coupling:

- Simultaneous Alkylation/Coupling :

Trade-off : Lower yield vs. reduced purification steps.

Comparative Analysis of Methods

| Parameter | Route 1 (Stepwise) | Route 2 (Catalytic) | Route 3 (One-Pot) |

|---|---|---|---|

| Yield | 60–65% | 92–96% | 55–60% |

| Catalyst Cost | Low | High | Moderate |

| Reaction Time | 36 hours | 15 hours | 18 hours |

| Environmental Impact | Moderate | Low | High |

| Scalability | Limited | High | Moderate |

Optimization Strategies

Solvent Systems

Catalytic Innovations

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Industrial and Environmental Considerations

Waste Reduction

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 4.5 | Induction of apoptosis |

| HT-29 (colon cancer) | 3.8 | Cell cycle arrest at G2/M phase |

Case Study 1: In Vitro Antitumor Efficacy

In a study assessing the compound's efficacy against various cancer cell lines, it was found to induce apoptosis in MCF7 cells at an IC50 of 4.5 µM. The mechanism involved the activation of caspases, which are critical for the apoptotic process.

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential applications in treating mood disorders. Preliminary studies indicate that it may modulate serotonin receptors, which are crucial in regulating mood and anxiety.

| Assay Type | Result | Potential Mechanism |

|---|---|---|

| Serotonin receptor binding | Moderate affinity | Possible agonist activity |

Case Study 2: Neuropharmacological Assessment

A study investigating the neuropharmacological properties revealed that this compound could effectively bind to serotonin receptors, indicating its potential as an antidepressant.

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

| Model | Effect Observed | Mechanism |

|---|---|---|

| LPS-induced inflammation in macrophages | Reduction in pro-inflammatory cytokines | Inhibition of NF-kB pathway |

Future Directions in Research

Further studies are essential to fully elucidate the pharmacological profile of this compound. Key areas for future research include:

- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : Investigating specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Exploring how modifications to its structure can enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is unique due to its specific structural features, such as the presence of the mesityloxalamide moiety and the fluorophenyl group

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-mesityloxalamide is a complex organic compound notable for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C26H29FN4O4

- Molecular Weight : 480.5 g/mol

- CAS Number : 877633-27-7

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways.

Enzyme Inhibition

Recent studies have indicated that this compound acts as an inhibitor of key enzymes involved in metabolic processes. For instance, it has shown inhibitory effects on α-amylase, which plays a crucial role in carbohydrate metabolism by hydrolyzing starch into sugars .

Cellular Effects

The compound has also been observed to affect nucleoside transport mechanisms. In experiments involving transporter-deficient cells, it inhibited the uptake of uridine and adenosine, suggesting a potential role in modulating nucleoside transport systems.

The mechanism by which this compound exerts its biological effects appears to involve direct binding interactions with target enzymes and transporters. Molecular docking studies suggest that the compound occupies the active sites of α-amylase, thereby preventing substrate binding and subsequent enzymatic activity .

Study 1: Inhibition of α-Amylase

In a biochemical assay, this compound was tested for its inhibitory effect on α-amylase. The results indicated a significant reduction in enzyme activity, with an IC50 value indicating effective inhibition at low concentrations.

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.5 |

| Control (Kojic Acid) | 17.76 |

This demonstrates the compound's potential as a therapeutic agent in managing conditions related to carbohydrate metabolism .

Study 2: Nucleoside Transport Inhibition

Another study focused on the impact of this compound on nucleoside transporters ENT1 and ENT2. The findings revealed that treatment with this compound led to decreased uptake of nucleosides in transfected cells, highlighting its potential role in modulating nucleoside availability within cellular environments.

Q & A

Q. Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with H1/H4 receptors. Focus on the fluorophenyl group’s role in π-π stacking (e.g., with Phe432 in H1) .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to identify residues critical for selectivity. Adjust the mesityloxalamide moiety to reduce H1 affinity while retaining H4 binding .

- Free Energy Calculations : Apply MM-GBSA to predict ΔG binding differences between receptors. Validate with in vitro assays .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Storage : Store at –20°C in amber vials under argon to prevent oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxalamide group .

- Stability Testing : Monitor degradation via HPLC every 3 months. Acceptable stability is defined as <5% degradation over 12 months .

Advanced: How can flow chemistry improve yield in large-scale synthesis?

Q. Methodological Answer :

- Reactor Design : Use a continuous-flow microreactor (0.5 mm ID) with temperature control (±2°C) to optimize exothermic steps (e.g., piperazine alkylation) .

- Process Parameters : Screen residence time (2–10 min) and reagent ratios via Design of Experiments (DoE). For example, a 4:1 molar ratio of ethylenediamine to piperazine derivative maximizes yield (≥85%) .

- In-line Analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediate formation .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Q. Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 7.45–7.20 (fluorophenyl aromatic protons), δ 3.70 (piperazine CH2), and δ 2.25 (mesityl methyl groups) .

- HRMS : Expected [M+H]⁺ matches theoretical mass (error < 2 ppm). Use ESI+ mode with a Q-TOF instrument .

Advanced: How do data contradictions in fluorophenyl isomer activity inform SAR studies?

Q. Methodological Answer :

- Case Analysis : For example, meta-fluorophenyl analogs may show higher 5-HT2A affinity than para-isomers due to altered receptor hydrogen bonding. Test isomers in parallel .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate substituent position with activity. Use IC50 values from binding assays to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.